molecular formula C11H19N3O6S B1432266 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate CAS No. 1820705-96-1

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

Cat. No. B1432266
M. Wt: 321.35 g/mol
InChI Key: WJFVQMBSIZRKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, tumor growth, and viral replication.

Biochemical And Physiological Effects

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to inhibit the replication of certain viruses by interfering with their ability to replicate.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate in lab experiments is its potential to target multiple pathways involved in various diseases. Another advantage is its low toxicity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to investigate its potential as a therapeutic agent for viral infections. Additionally, further research is needed to understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S.C2H2O4/c1-13-5-3-8-11-9(14-12-8)7(10)4-6-15-2;3-1(4)2(5)6/h7H,3-6,10H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFVQMBSIZRKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C(CCSC)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Reactant of Route 2
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
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1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Reactant of Route 4
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Reactant of Route 4
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Reactant of Route 5
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Reactant of Route 5
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Reactant of Route 6
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

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